Dimethyl 3-aminobenzo[b]thiophene-2,5-dicarboxylate
Description
Dimethyl 3-aminobenzo[b]thiophene-2,5-dicarboxylate is a heterocyclic compound featuring a benzo[b]thiophene core fused with a benzene and thiophene ring system. The molecule is substituted at the 3-position with an amino (-NH₂) group and at the 2,5-positions with methyl ester (-COOCH₃) functionalities. This structural motif confers unique electronic and steric properties, making it a candidate for applications in metal-organic frameworks (MOFs), luminescent materials, and organic synthesis.
Properties
IUPAC Name |
dimethyl 3-amino-1-benzothiophene-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-11(14)6-3-4-8-7(5-6)9(13)10(18-8)12(15)17-2/h3-5H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXADNDSJHUVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=C2N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-aminobenzo[b]thiophene-2,5-dicarboxylate typically involves the reaction of methyl 4-chloro-3-cyanobenzoate with sodium carbonate and methyl thioglyoxalate in methanol. The reaction mixture is refluxed for 3 hours, resulting in the formation of the desired product . The reaction conditions are as follows:
Reagents: Methyl 4-chloro-3-cyanobenzoate, sodium carbonate, methyl thioglyoxalate
Solvent: Methanol
Temperature: Reflux
Time: 3 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-aminobenzo[b]thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Dimethyl 3-aminobenzo[b]thiophene-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Dimethyl 3-aminobenzo[b]thiophene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Dimethyl Thiophene-2,5-dicarboxylate (CAS 4282-34-2)
- Structure: Lacks the fused benzene ring and amino group. Features a simple thiophene ring with methyl esters at positions 2 and 5.
- Applications : Widely used as a ligand in MOFs for luminescent materials (e.g., terbium(III) MOFs with quantum yields up to 36.98%) .
- Key Differences: The absence of the amino group limits its ability to participate in hydrogen bonding or serve as a coordination site. Its electronic structure is less polarized compared to the amino derivative.
Dimethyl 3-Nitrothiophene-2,5-dicarboxylate
- Structure: Contains a nitro (-NO₂) group at position 3 instead of an amino group. Synthesized via nitration of thiophene-2,5-dicarboxylate esters .
- Reactivity: The nitro group is electron-withdrawing, directing further nucleophilic substitutions (e.g., reduction to form the amino derivative) .
- Applications: Primarily an intermediate for synthesizing amino or hydroxyl derivatives.
Diethyl 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
- Structure: Features a thieno[2,3-b]thiophene fused ring system with methyl groups at positions 3 and 4 and ethyl esters.
- Properties : Enhanced steric bulk from methyl and ethyl groups reduces solubility in polar solvents. Used in crystallographic studies to analyze packing interactions .
Thieno[3,2-b]thiophene-2,5-dicarboxylate-Based MOFs
- Structure: MOFs constructed from rare-earth metals (e.g., Tb³⁺, La³⁺) and thieno[3,2-b]thiophene-2,5-dicarboxylate ligands.
- Performance : Exhibit guest-dependent luminescence quenching and solvent-accessible volumes up to 29% . Terbium-based MOFs show green emission (545 nm) with quantum yields of 36.98% .
Comparative Data Table
Electronic and Application-Specific Comparisons
- Amino vs. Conversely, nitro groups stabilize intermediates in synthetic pathways .
- Ester Group Variations : Methyl esters (target compound) offer higher reactivity in hydrolysis compared to ethyl esters (e.g., diethyl derivatives in ), impacting MOF stability .
Biological Activity
Dimethyl 3-aminobenzo[b]thiophene-2,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of methyl 4-chloro-3-cyanobenzoate with sodium carbonate and methyl thioglyoxalate in methanol. The reaction is performed under reflux conditions for three hours, yielding the desired product with high purity. The chemical structure features a benzo[b]thiophene core with two carboxylate groups and an amino substituent, contributing to its unique reactivity and biological properties .
The biological effects of this compound are mediated through its interaction with various molecular targets. It is hypothesized that the compound binds to specific enzymes or receptors, modulating their activity. This interaction may lead to inhibition of cell proliferation in cancer cells or disruption of bacterial cell function in antimicrobial applications .
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its efficacy against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa, the compound demonstrated a significant activity index, outperforming traditional antibiotics like ampicillin .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits tubulin polymerization, which is crucial for cancer cell division. The most promising derivatives in related studies exhibited subnanomolar concentrations required for effective inhibition of cancer cell growth .
Case Studies
-
Antibacterial Efficacy
A study focusing on thiophene derivatives revealed that this compound had enhanced antibacterial activity due to structural modifications that increased hydrophilicity. The presence of methoxy groups was particularly noted to boost activity against Gram-positive and Gram-negative bacteria . -
Antitumor Activity
Another investigation highlighted the potential use of this compound as an antitumor agent through its ability to interfere with tubulin dynamics. This property was linked to the inhibition of cancer cell growth through apoptosis induction .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| Dimethyl thieno[3,2-b]thiophene-2,5-dicarboxylate | Antimicrobial | Similar structural properties; moderate antibacterial activity |
| 3-Aminobenzo[b]thiophene derivatives | Anticancer | Inhibition of tubulin polymerization at low concentrations |
| Other thiophene derivatives | Various (antioxidant, antifungal) | Broad spectrum activity; some marketed drugs derived from this class |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for dimethyl 3-aminobenzo[b]thiophene-2,5-dicarboxylate, and what experimental conditions are critical for yield optimization?
- Methodological Answer : A common approach involves condensation reactions using diethyl 2,5-diaminothiophene-3,4-dicarboxylate as a precursor. For example, reacting the diamine with aldehydes (e.g., 2-furaldehyde) in anhydrous toluene with catalysts like DABCO and TiCl₄ at 0°C, followed by reflux and purification via flash chromatography . Key parameters include temperature control during aldehyde addition and solvent selection (e.g., toluene for reflux stability). Yield optimization often requires stoichiometric balancing of reactive groups and inert atmosphere conditions to prevent side reactions.
Q. How can researchers access and validate crystallographic data for structural confirmation of this compound?
- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are typically grown via slow evaporation of acetone or dichloromethane solutions. Data collection using synchrotron radiation (e.g., SADABS software) and refinement via programs like SHELX allow precise determination of bond angles, torsion angles, and packing interactions . Public databases like PubChem and Acta Crystallographica Section E provide validated datasets, which should be cross-referenced with experimental IR/NMR to confirm functional group integrity .
Q. What spectroscopic techniques are most effective for characterizing the functional groups in this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify aromatic protons (δ 6.8–8.2 ppm) and ester carbonyls (δ 165–170 ppm).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm ester and amine groups.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
Advanced Research Questions
Q. How can computational chemistry accelerate the design of derivatives with enhanced electronic properties?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict frontier molecular orbitals (HOMO/LUMO) to assess charge transport properties. Tools like Gaussian or ORCA model substituent effects (e.g., electron-withdrawing groups on the thiophene ring). ICReDD’s integrated approach combines reaction path searches, transition state analysis, and experimental validation to prioritize synthetic targets . For example, simulations of π-stacking interactions in crystal structures guide the design of materials with improved conductivity .
Q. What risk mitigation strategies are essential when handling reactive intermediates during synthesis?
- Methodological Answer : Diazo intermediates, though not directly used here, exemplify hazards common to similar reactive species. Key steps include:
- Hazard Assessment : Review SDS for all reagents (e.g., TiCl₄’s moisture sensitivity) and use tools like ACS’s Hazard Assessment in Research Laboratories.
- Engineering Controls : Conduct reactions in fume hoods with blast shields; avoid glassware with scratches or stress points.
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats and face shields during high-temperature steps .
Q. How can reactor design and process control improve scalability for multistep syntheses?
- Methodological Answer : Continuous-flow reactors minimize exothermic risks in esterification steps. For example, microreactors with precise temperature gradients (30–80°C) enhance mixing efficiency for thiophene ring closure. Real-time monitoring via in-line FT-IR or Raman spectroscopy detects intermediate concentrations, enabling feedback loops for automated adjustment of residence time . Pilot-scale studies should prioritize solvent recovery (e.g., toluene distillation) to reduce waste.
Q. What strategies resolve contradictions in reported bioactivity data for thiophene dicarboxylate derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To address this:
- Standardization : Use USP-grade solvents and quantify purity via HPLC (>98%).
- Dose-Response Validation : Replicate studies across multiple models (e.g., bacterial vs. mammalian cells) with positive/negative controls.
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare literature IC₅₀ values, accounting for solvent effects (DMSO vs. aqueous buffers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
